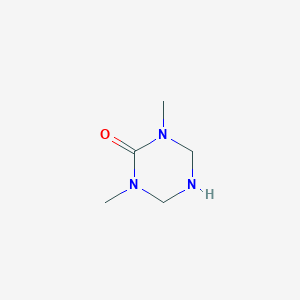

1,3-Dimethyl-1,3,5-triazinan-2-one

Description

Significance of Triazinone Heterocycles in Contemporary Chemistry

Triazinone heterocycles are a class of compounds that have attracted considerable attention in medicinal and agricultural chemistry. The triazinone core is considered a privileged scaffold, meaning its structure is frequently found in biologically active compounds. researchgate.net Derivatives of triazinone are known to exhibit a wide range of biological activities, including anticancer, anti-ulcer, and anti-inflammatory effects. researchgate.net In the agricultural sector, these compounds have been developed as insecticides, herbicides, and plant growth regulators. researchgate.net

The significance of the triazinone ring lies in its unique combination of features. The presence of multiple nitrogen atoms and a carbonyl group provides sites for hydrogen bonding and other molecular interactions, which are crucial for biological activity. The ring can be functionalized at various positions, allowing chemists to fine-tune the compound's properties to achieve desired effects. Research has shown that even small modifications to the substituents on the triazinone ring can lead to significant changes in biological activity, making it a versatile tool for drug discovery and development. For instance, some 1,2,4-triazinone derivatives have demonstrated significant anti-HIV and anticancer activities in vitro. nih.gov

Overview of 1,3,5-Triazinane (B94176) Derivatives in Scientific Research

Derivatives of 1,3,5-triazinane, also known as s-triazine, represent a cornerstone in heterocyclic chemistry with a broad spectrum of applications. mdpi.com These compounds are not only of academic interest but also have substantial industrial importance.

In medicinal chemistry , 1,3,5-triazine (B166579) derivatives have been extensively investigated for their therapeutic potential. They have been found to possess a wide array of pharmacological activities, as detailed in the table below. mdpi.comnih.gov The symmetrical nature and the ability to introduce three different substituents allow for the creation of a large diversity of molecules from a single triazine core. mdpi.com This has led to the development of compounds with anticancer, antimicrobial, antiviral, antimalarial, and anticonvulsant properties. nih.gov More recent research has also explored their potential in treating central nervous system disorders and Alzheimer's disease. nih.govnih.gov

In agriculture , 1,3,5-triazine derivatives are widely used as herbicides. researchgate.netwikipedia.org Their ability to interfere with biological processes in plants makes them effective agents for weed control.

The applications of 1,3,5-triazinane derivatives extend to materials science . They are utilized as components for photo and electroluminescent materials, contributing to the development of organic light-emitting diodes (OLEDs). mdpi.com In polymer chemistry, they are used as cross-linking agents and can enhance the thermal stability of polymers. researchgate.net

Furthermore, in organic synthesis , these derivatives serve as versatile reagents and intermediates for the preparation of other complex molecules. researchgate.net The reactivity of the triazine ring allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. nih.gov

Table of Research Applications for 1,3,5-Triazinane Derivatives

| Field of Research | Specific Application | Example of Investigated Activity |

| Medicinal Chemistry | Anticancer Agents | Induction of apoptosis in cancer cell lines. mdpi.com |

| Antimicrobial Agents | Activity against various bacterial and fungal strains. researchgate.net | |

| Antiviral Agents | Inhibition of viral replication, including anti-HIV activity. mdpi.com | |

| Antimalarial Agents | Efficacy against malaria parasites. mdpi.com | |

| Neuroprotective Agents | Potential as inhibitors for enzymes linked to Alzheimer's disease. nih.gov | |

| Agriculture | Herbicides | Inhibition of photosynthesis in weeds. researchgate.net |

| Pesticides | Control of various agricultural pests. rsc.org | |

| Materials Science | Optoelectronics | Use in the development of organic light-emitting diodes (OLEDs). mdpi.com |

| Polymer Chemistry | Used as photostabilizers and cross-linking agents. smolecule.comresearchgate.net | |

| Organic Synthesis | Chemical Reagents | Used as dehydrating and coupling agents. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1,3,5-triazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c1-7-3-6-4-8(2)5(7)9/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHYECHFPMHRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Triazinan 2 One Ring Systems

Traditional Synthetic Pathways to 1,3,5-Triazinone Frameworks

Traditional methods for constructing the 1,3,5-triazinone skeleton have long been established, primarily relying on cyclization and multicomponent reactions.

The formation of the cyclic urea (B33335) moiety within the triazinone ring is a critical step. These cyclization reactions typically involve the condensation of a diamine or a related precursor with a carbonyl-containing reagent. google.com For instance, the intramolecular cyclization of appropriately substituted ureas can be induced to form the heterocyclic ring. nih.gov A common approach involves the reaction of a compound containing two amine functionalities with a carbonylating agent like phosgene (B1210022) or carbonyldiimidazole to yield the cyclic urea structure. google.com The Pinner triazine synthesis, for example, utilizes the reaction of an alkyl or aryl amidine with phosgene. wikipedia.org

Another established route is the reaction of activated carboxylic acids with zinc dimethyl imidodicarbonimidate, which, in the presence of molecular sieves in a solvent mixture of CH2Cl2 and pyridine, yields 4,6-dimethoxy-1,3,5-triazines in high yields. organic-chemistry.org Symmetrically substituted 1,3,5-triazines can also be prepared through the trimerization of nitriles, such as cyanogen (B1215507) chloride or cyanamide. wikipedia.org

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Alkyl/Aryl Amidine | Phosgene | 1,3,5-Triazinone derivative | - | wikipedia.org |

| Activated Carboxylic Acids | Zinc dimethyl imidodicarbonimidate, CH2Cl2-pyridine, molecular sieves | 4,6-Dimethoxy-1,3,5-triazine | High | organic-chemistry.org |

| Cyanogen chloride or Cyanamide | Trimerization | Symmetrical 1,3,5-triazine (B166579) | - | wikipedia.org |

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like triazines in a single step from three or more starting materials, which is advantageous for creating molecular diversity. organic-chemistry.orgnih.gov A notable example is a three-component reaction for the synthesis of unsymmetrical 1,3,5-triazin-2-amines using readily available imidates, guanidines, and amides or aldehydes with cesium carbonate as the base, providing good yields and tolerating a broad range of functional groups. organic-chemistry.org

Another efficient, catalyst-free, one-pot multicomponent reaction involves the use of arylaldehydes, thiourea (B124793), and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. nih.gov This method is notable for the dual role of thiourea in both the cyclization with aldehydes and the alkylation via an intermediate. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product Type | Yield | Reference |

| Imidates | Guanidines | Amides or Aldehydes | Cesium Carbonate | Unsymmetrical 1,3,5-triazin-2-amines | Good | organic-chemistry.org |

| Arylaldehydes | Thiourea | Orthoformates | Catalyst-free | 1,3,5-Triazine-2,4-dithione derivatives | Moderate to Good | nih.gov |

Catalytic Approaches in Triazinone Synthesis

Catalysis has introduced more efficient and selective methods for the synthesis of triazinone rings, utilizing both metal-based and organocatalytic systems.

Metal catalysts have been effectively employed to facilitate the synthesis of 1,3,5-triazine derivatives. Copper(II) acetate (B1210297) has been shown to be an efficient catalyst for the dehydrogenative synthesis of 1,3,5-triazine derivatives through the oxidative coupling of amidine hydrochlorides and alcohols in the presence of air, without the need for a ligand, strong base, or organic oxidant. rsc.org Similarly, a copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides provides substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields. organic-chemistry.org

Ruthenium catalysts have also been developed for the synthesis of tri-substituted 1,3,5-triazinones from alcohols and guanylureas under mild conditions. rsc.org Furthermore, low-valent transition metals, such as catalytic systems composed of titanium chlorido complexes and magnesium, have been investigated for the cyclotrimerization of nitriles to form 2,4,6‐triaryl‐1,3,5‐triazines. researchgate.net Palladium-catalyzed cyclization of aryl-benzyl ureas has also been reported as a novel method for synthesizing dihydroquinazolinone scaffolds. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Key Features | Product Type | Reference |

| Cu(OAc)2 | Amidine hydrochlorides | Alcohols | Aerobic, ligand-free, base-free | 1,3,5-Triazine derivatives | rsc.org |

| Copper | 1,1-Dibromoalkenes | Biguanides | Mild conditions | 2,4-Diamino-1,3,5-triazines | organic-chemistry.org |

| Ruthenium complex | Alcohols | Guanylureas | Mild conditions | Tri-substituted 1,3,5-triazinones | rsc.org |

| Titanium chlorido complex/Mg | Nitriles | - | Cyclotrimerization | 2,4,6‐Triaryl‐1,3,5‐triazines | researchgate.net |

| Palladium | Aryl-benzyl ureas | - | Novel cyclization | Dihydroquinazolinones | nih.gov |

Organocatalysis presents a metal-free alternative for the synthesis of heterocyclic compounds. While specific examples for 1,3,5-triazinan-2-one are less common in the provided literature, the principles of organocatalysis are widely applied in heterocyclic synthesis. These catalysts, being small organic molecules, can activate substrates towards cyclization through various modes of action, such as iminium or enamine activation. The development of organocatalytic systems for triazinone synthesis remains an active area of research to provide more environmentally benign and cost-effective synthetic routes.

Green Chemistry Protocols for Sustainable Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols for 1,3,5-triazine derivatives. nih.govnih.gov Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.govchim.it For example, the reaction of cyanoguanidine with various nitriles under microwave irradiation provides 6-substituted-2,4-diamino-1,3,5-triazines. chim.it Microwave irradiation has also been successfully used for the one-step preparation of a wide range of 1,3,5-triazinyl mono- and bisureas under solvent-free conditions. chim.it

Sonochemistry, or the use of ultrasound, is another green technique that has been applied to the synthesis of 1,3,5-triazine derivatives. This method can lead to shorter reaction times and high yields, often using water as a solvent. nih.gov For instance, a sonochemical protocol for synthesizing 1,3,5-triazine derivatives can achieve yields of over 75% in just 5 minutes in an aqueous medium. nih.gov

| Green Chemistry Technique | Reactants | Conditions | Product | Advantages | Reference |

| Microwave Irradiation | Cyanoguanidine, Nitriles | Solvent-free | 6-Substituted-2,4-diamino-1,3,5-triazines | Rapid, high yield | chim.it |

| Microwave Irradiation | 1,3,5-triazine-2,4-diamines, Phenylisocyanate | Solvent-free | 1,3,5-Triazinyl mono- and bisureas | One-step, sustainable | chim.it |

| Sonochemistry | - | Aqueous medium, 5 min | 1,3,5-Triazine derivatives | Fast, high yield, uses water | nih.gov |

| Acceptorless Dehydrogenation | Primary alcohols, Amidines | Pt/Al2O3 catalyst | Triazines | High atom efficiency, reusable catalyst | rsc.org |

Microwave-Assisted Synthesis of Triazines

Microwave irradiation has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of 1,3,5-triazine derivatives. monash.eduresearchgate.net This technique offers substantial improvements in reaction yields and drastic reductions in reaction times compared to conventional heating methods. clockss.org For instance, the synthesis of certain 1,3,5-triazinane (B94176) analogues saw yields increase from 62-78% with conventional heating over 10 hours to 98-99% within just 3 minutes of microwave irradiation. clockss.org

The application of microwave assistance is versatile, facilitating various reaction types for building the triazine core. One-pot, three-component reactions of cyanoguanidine, aromatic aldehydes, and cyclic amines under microwave irradiation have been developed for the rapid synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines. researchgate.net Similarly, pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been efficiently synthesized from 2-aminopyridine, cyanamide, and aldehydes or ketones under neat microwave conditions. nih.gov This method not only simplifies the process but also enhances atom economy. nih.gov

The use of solvents in microwave-assisted synthesis can also be optimized. While some methods utilize solvents like dimethylformamide (DMF) or ethanol (B145695), solvent-free approaches have also proven successful, further enhancing the green credentials of this technology. nih.govresearchgate.net For example, the reaction of N,N'-disubstituted ureas on a montmorillonite (B579905) K-10 support under microwave irradiation proceeds effectively to yield 1,3,5-triazinane-2-thiones. clockss.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Fluorinated 1,3,5-Triazinane Analogues clockss.org

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 10 hours | 62-78% |

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation, or sonochemistry, provides another green and efficient alternative for the synthesis of 1,3,5-triazine derivatives. clockss.orgresearchgate.net This method accelerates reactions through acoustic cavitation, leading to shorter reaction times, milder conditions, and high efficiencies. clockss.org A key advantage is often the use of water as a solvent, minimizing the reliance on volatile organic compounds. nih.gov

The synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines from formaldehyde (B43269) and aromatic amines has been successfully achieved using ultrasound at room temperature. clockss.org Sonochemical methods have been shown to significantly shorten reaction times to as little as 5 minutes while maintaining high yields of over 75%. nih.govnih.gov In a comparative study, ultrasonic irradiation demonstrated distinct advantages in terms of reaction efficiency and environmental impact over some other green methods. researchgate.net

The combination of sonochemistry with phase-transfer catalysis (PTC) can further enhance reaction efficiency, facilitating the synthesis of 1,3,5-triazine derivatives in aqueous media. nih.gov

Table 2: Yields of 1,3,5-Triazine Derivatives via Sonochemical Synthesis nih.gov

| Compound | Reaction Time | Yield |

|---|---|---|

| Derivative 1 | 5 minutes | >75% |

| Derivative 2 | 5 minutes | >75% |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant step towards sustainable chemistry. These "neat" reactions, often facilitated by microwave or grinding techniques, reduce waste and simplify product purification. researchgate.netcmu.edu The synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been effectively carried out under neat reaction conditions using microwave heating. nih.gov

In some solvent-free approaches, a solid support like acidic alumina (B75360) or montmorillonite K-10 can be used to facilitate the reaction. clockss.org For instance, the synthesis of 1,3,5-triazinane-2,4-dithiones has been reported on an acidic alumina solid support under microwave irradiation in high yields. clockss.org While completely solvent-free reactions are ideal, some procedures use a catalytic amount of a high-boiling solvent like DMF to act as an energy transfer medium in microwave synthesis. nih.gov However, comparisons have shown that in certain cases, the absence of a solvent can lead to lower yields, highlighting the need for careful optimization for each specific reaction. nih.gov

Derivatization Strategies of 1,3-Dimethyl-1,3,5-triazinan-2-one Precursors

The derivatization of pre-formed triazine rings is a common strategy to access a wide array of functionalized molecules. Starting from halogenated precursors, various substituents can be introduced through reactions such as amination, Suzuki coupling, and nucleophilic substitution.

Amination Reactions

Amination is a fundamental strategy for introducing nitrogen-based nucleophiles onto the triazine core. The reaction of halogenated triazines with amines is a widely used method for synthesizing aminotriazines. nih.gov For example, 2-amino-1,3,5-triazine derivatives can be prepared by reacting cyanuric chloride first with various anilines, followed by amination using aqueous ammonia (B1221849). nih.gov

The stepwise amination of cyanuric chloride allows for controlled substitution. By reacting cyanuric chloride with 3-fluoro-4-methoxyaniline (B107172) and then with ammonium (B1175870) hydroxide, a dissymmetrically substituted triazine can be obtained, which can be further functionalized. nih.gov The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for sequential and selective introduction of different amino groups by controlling the reaction temperature. arkat-usa.orgresearchgate.net

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction is extensively used to introduce aryl or vinyl substituents onto a halogenated triazine ring by reacting it with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net

This methodology has been applied to the synthesis of various 1,3,5-triazine derivatives. For instance, unsymmetrical aryl s-triazines can be synthesized from cyanuric chloride through a sequential Suzuki coupling approach. researchgate.net The reaction can be carried out under mild and green conditions, sometimes using a mixture of ethanol and water as the solvent. researchgate.net The versatility of the Suzuki reaction allows for the coupling of a wide range of aryl and vinyl halides or triflates with various boronic acids. organic-chemistry.org The synthesis of 2,4,6-triaryl-1,3,5-triazine derivatives often starts from 1,3,5-triazine, which undergoes multiple Suzuki coupling reactions. researchgate.net An efficient palladium-catalyzed cross-coupling method has also been described for 5-bromo-1,2,3-triazine (B172147) with (hetero)aryl boronic acids. nih.gov

Table 3: General Scheme of Suzuki Coupling Reaction wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

Nucleophilic Substitution of Halogenated Triazines

The most common and practical method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netmdpi.com The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution. arkat-usa.org Typically, the first substitution occurs at 0°C, the second at room temperature, and the third at elevated temperatures. arkat-usa.org

This differential reactivity enables the synthesis of mono-, di-, and trisubstituted triazines with a variety of nucleophiles, including alcohols, amines, and thiols. arkat-usa.orgmdpi.com The introduction of an electron-donating group, such as an amino group, deactivates the remaining chlorine atoms, making subsequent substitutions require more forcing conditions. researchgate.net This principle allows for the synthesis of non-symmetrically substituted triazines by carefully choosing the nucleophiles and controlling the reaction conditions. mdpi.com Since the trichloromethyl group in a 1,3,5-triazine can also be readily replaced by a nucleophile, 2-substituted 4,6-bis(trichloromethyl)-1,3,5-triazines are useful intermediates for further synthesis. thieme-connect.de

Reaction Mechanisms and Chemical Transformations of 1,3 Dimethyl 1,3,5 Triazinan 2 One and Its Derivatives

Mechanistic Investigations of Cyclic Urea (B33335) Formation

The formation of the 1,3-Dimethyl-1,3,5-triazinan-2-one structure is fundamentally a process of cyclic urea synthesis. Such syntheses typically proceed through the formation of carbamic acid or carbamate (B1207046) intermediates, followed by intramolecular or intermolecular cyclization steps. One common industrial method for forming the triazinane ring involves the condensation of amines with formaldehyde (B43269). ureaknowhow.com A multi-step synthesis may begin with 1,3-dimethylurea (B165225) as a precursor, which then reacts with formaldehyde and another amine under catalytic conditions to form the triazinan-2-one ring. ureaknowhow.com

The synthesis of ureas, including cyclic variants, often involves the initial reaction of an amine with a source of carbonyl, such as carbon dioxide or phosgene (B1210022) derivatives, to form a carbamic acid or a carbamate intermediate. For instance, primary amines react with CO2 to generate carbamic acids. researchgate.net These carbamic acid species are often unstable but can be trapped or react further. In some synthetic strategies, they are dehydrated to form reactive isocyanates in situ, which are then attacked by another amine to form the urea linkage. researchgate.netorganic-chemistry.org

Alternatively, stable carbamate derivatives can be employed. The reaction of an amine with a reactive carbamate, such as an isopropenyl or phenyl carbamate, can yield a urea product. organic-chemistry.org In the context of industrial urea production from ammonia (B1221849) and carbon dioxide, ammonium (B1175870) carbamate is a key intermediate that forms rapidly under high pressure and temperature. researchgate.netdtu.dk This intermediate then dehydrates to form urea. While these examples pertain to simple urea synthesis, the underlying principle of forming a C-N bond via a carbamic acid or carbamate intermediate is central to the construction of the urea moiety within the this compound ring.

The formation of the heterocyclic ring of this compound involves key nucleophilic attack and cyclization steps. A plausible pathway involves the condensation of 1,3-dimethylurea, formaldehyde, and methylamine (B109427). In this scenario, the formation of the triazinane ring likely proceeds through a series of nucleophilic additions. The nitrogen atoms of methylamine and dimethylurea act as nucleophiles, attacking the electrophilic carbon of formaldehyde to form aminomethyl intermediates. Subsequent intramolecular cyclization through further nucleophilic attack, driven by the elimination of water, would lead to the stable six-membered triazinan-2-one ring.

The synthesis of 1,3,5-triazine (B166579) derivatives frequently relies on the nucleophilic character of amines and the electrophilic nature of carbonyls or their equivalents. For example, the synthesis of various 1,3,5-triazines often starts with cyanuric chloride, where chlorine atoms are sequentially replaced by nucleophiles in a temperature-controlled, stepwise manner. derpharmachemica.com The first substitution typically occurs at low temperatures (0-5°C), the second at room temperature, and the third at elevated temperatures. derpharmachemica.comnih.gov This highlights the importance of controlled nucleophilic substitution in building the triazine scaffold. While this compound is a saturated (triazinane) rather than an aromatic (triazine) system, its formation from precursors like dimethylurea and formaldehyde follows analogous principles of nucleophilic addition and condensation to achieve cyclization. ureaknowhow.com

Reaction Kinetics Studies

The rates of chemical reactions, including the synthesis of cyclic ureas, are strongly influenced by reactant concentrations and temperature. In industrial urea synthesis from ammonia and carbon dioxide, both reversible reactions involved are dependent on temperature, pressure, and residence time in the reactor. researchgate.net

Temperature: The effect of temperature on reaction rates is generally described by the Arrhenius equation, which states that the rate constant increases exponentially with temperature. ureaknowhow.com For urea synthesis, a higher temperature accelerates the reaction, but it is an equilibrium-limited process, meaning there is an optimal temperature for maximum conversion. ureaknowhow.com Studies on urea hydrolysis, the reverse reaction, also show a clear dependence on temperature, with the rate constant of hydrolysis increasing as temperature rises. researchgate.netnih.govresearchgate.net For the synthesis of substituted 1,3,5-triazines from cyanuric chloride, temperature is used to control the sequential substitution of chlorine atoms, demonstrating kinetic control over the reaction outcome. nih.gov

Reactant Concentration: The concentration of reactants is another critical factor. In urea synthesis, the molar ratio of reactants (e.g., NH3/CO2) significantly affects the conversion rate. ureaknowhow.com In studies of urea hydrolysis, it has been observed that the reaction rate and half-life are significantly affected by the initial urea concentration. researchgate.netnih.gov An equilibrium and kinetic study on urea hydrolysis found that conversion increases with time but decreases slightly with a higher initial concentration of urea. researchgate.net This suggests that product inhibition can play a role, a common phenomenon in enzyme kinetics and also observed in chemical systems. nih.gov

| Parameter | Influence on Reaction Rate | Relevant Findings from Analogous Systems | Citation |

|---|---|---|---|

| Temperature | Increases reaction rate constant (Arrhenius relationship). Can also affect equilibrium position. | The rate of urea formation and hydrolysis increases with temperature. In triazine synthesis, temperature is used for selective, stepwise reactions. | ureaknowhow.comnih.govnih.gov |

| Reactant Concentration / Ratio | Directly influences reaction rate (Rate Law). High product concentration can lead to inhibition. | Molar ratios of NH3/CO2 are crucial for urea conversion. Initial urea concentration affects the rate of hydrolysis. | nih.govresearchgate.netureaknowhow.com |

| Catalyst | Increases reaction rate by providing an alternative reaction pathway with lower activation energy. | Cu(OAc)2 has been used as a catalyst for the synthesis of 1,3,5-triazine derivatives. | rsc.org |

Kinetic modeling is a powerful tool for understanding and optimizing complex reaction systems like heterocyclic synthesis. A kinetic model for urea decomposition has been developed and validated against thermogravimetric analysis (TGA) data. dtu.dk This model describes a multi-step process where byproduct formation is highly dependent on temperature and heating rate. dtu.dk

Ring-Opening Reactions and Recyclization Processes of 1,3,5-Triazines

The 1,3,5-triazine ring system, which is the aromatic counterpart to the saturated triazinane ring, is known to undergo ring-opening and recyclization reactions, particularly under the influence of nucleophiles. These reactions allow 1,3,5-triazines to serve as versatile precursors for the synthesis of other heterocyclic compounds. The reactivity stems from the electron-deficient nature of the triazine ring, which makes it susceptible to nucleophilic attack.

The interaction of 1,3,5-triazines with various nucleophiles can lead to the cleavage of the ring. This property allows the triazine to act as a synthon, for instance, as a precursor for a formyl group. When reacting with binucleophiles (molecules with two nucleophilic centers), the fragments of the opened triazine ring can be incorporated into a new ring system, a process known as recyclization. These reactions have been used to synthesize a variety of other heterocycles, including imidazoles, oxazoles, pyridines, and pyrimidines.

A specific example of the dynamic nature of a related ring system is the facile racemization of chiral 1,2-diaryl-1,2-dihydro-4,6-diamino-1,3,5-triazines. rsc.org This process occurs through a reversible thermal electrocyclic reaction. The transient intermediate formed during this electrocyclic ring-opening can also undergo tautomerization, leading to a rearranged, racemic product. rsc.org Although this example involves a dihydrotriazine, it demonstrates the potential for the triazine core to undergo ring-opening under thermal conditions, leading to structural rearrangement and recyclization, a reactivity pattern that could be relevant to derivatives of this compound under specific conditions.

Photochemical Reactions of Triazine Derivatives

Photochemistry offers a powerful avenue for accessing reactive intermediates from triazine derivatives through excited-state chemistry. nih.gov The application of light can initiate unique chemical transformations that are not readily achievable through thermal methods.

Nitrene Intermediate Formation and Reactivity

One of the key reactive intermediates generated from the photochemistry of nitrogen-containing compounds is the nitrene. nih.gov In the context of triazine derivatives, photochemical conditions can be harnessed to produce nitrene intermediates, which are pivotal for constructing new carbon-nitrogen bonds. nih.gov

Modern strategies to access nitrenes photochemically include catalyst-free approaches using visible light, which can lead to the formation of a triplet nitrene. nih.gov Alternatively, the use of a photosensitizer allows for the generation of a nitrene radical anion. nih.gov These highly reactive species can then undergo various subsequent reactions. A significant application of photochemically generated nitrenes is in C-H functionalization and aziridination reactions. nih.gov For instance, the reaction of photochemically generated nitrenes with cyclic olefins like indene (B144670) smoothly yields the corresponding aziridine (B145994) product in high yields. nih.gov A notable difference in reactivity is observed between the neutral nitrene and the nitrene radical anion, particularly in reactions with aliphatic olefins, where the photocatalytic approach via the nitrene radical anion has proven to be superior. nih.gov

Table 1: Reactivity of Photochemically Generated Nitrenes with Olefins

| Olefin Type | Reactant | Product | Reaction Condition | Yield | Reference |

|---|---|---|---|---|---|

| Cyclic Olefin | Indene | Aziridine derivative | Photochemical | High | nih.gov |

| Aliphatic Olefin | Generic Aliphatic Olefin | Aziridine derivative | Photochemical | Poor | nih.gov |

Cycloaddition Pathways

Cycloaddition reactions of triazine derivatives represent a versatile strategy for the synthesis of various heterocyclic compounds. These reactions can proceed through different pathways, such as [3+2], [3+3], and inverse electron demand Diels-Alder reactions, depending on the reactants and conditions.

Yttrium triflate (Y(OTf)3) has been shown to catalyze a [3+2] cycloaddition of 1,3,5-triazinanes with donor-acceptor aziridines, providing an efficient route to diversely substituted imidazolidines. researchgate.net Mechanistic studies suggest that this transformation proceeds via an SN1-like pathway. researchgate.net When this strategy was extended to 3-aminoindoles and 3-aminobenzothiophenes, a different, [3+3] reaction pathway was observed, leading to pyrimidine-fused indoles or benzothiophenes. researchgate.net

The electron-deficient nature of some triazine derivatives, such as 5-nitro-1,2,3-triazine, allows for rapid inverse electron demand Diels-Alder reactions with a variety of electron-rich dienophiles. nih.gov These reactions are remarkably fast and efficient; for example, the reaction of 5-nitro-1,2,3-triazine with an amidine at a concentration of 1 mM in deuterated acetonitrile (B52724) at 23°C is complete in under 60 seconds, achieving a yield of over 95%. nih.gov This high reactivity makes it competitive with bioorthogonal ligation reactions. nih.gov Enamines also serve as effective dienophiles, reacting with 5-nitro-1,2,3-triazine to produce substituted pyridines through regioselective cycloaddition. nih.gov

Furthermore, 1,2,4-triazinium ylides, generated from the corresponding triazinium salts, undergo 1,3-dipolar cycloadditions with electron-poor dipolarophiles. acs.org This provides a direct synthetic route to polysubstituted pyrrolo[2,1-f] researchgate.netacs.orgnih.govtriazines. acs.org

Table 2: Examples of Cycloaddition Reactions with Triazine Derivatives

| Triazine Derivative | Reactant | Cycloaddition Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1,3,5-Triazinane (B94176) | Donor-acceptor aziridine | [3+2] | Y(OTf)3 | Imidazolidine | researchgate.net |

| 1,3,5-Triazinane | 3-Aminoindole | [3+3] | - | Pyrimidine-fused indole | researchgate.net |

| 5-Nitro-1,2,3-triazine | Amidine | Inverse electron demand Diels-Alder | 1 mM, CD3CN, 23°C | Pyrimidine derivative | nih.gov |

| 5-Nitro-1,2,3-triazine | Enamine | Inverse electron demand Diels-Alder | - | Pyridine derivative | nih.gov |

Charge Transfer Complexation Mechanisms involving Triazines

The electronic properties of the 1,3,5-triazine ring, characterized by its electron-deficient nature, make it an excellent acceptor in charge transfer complexes. nih.govnih.govacs.orgresearchgate.net This property is fundamental to its reactivity and its application in materials science.

The gas-phase reactivity of 1,3,5-triazine with various anions demonstrates its significant hydride acceptor properties and its ability to form stable anionic σ-adducts, also known as Meisenheimer complexes. nih.govacs.orgresearchgate.net The stability of these adducts is attributed to the extremely electrophilic carbon centers and the symmetric delocalization of the negative charge by the electron-withdrawing nitrogen atoms. nih.govacs.orgresearchgate.net

In donor-acceptor systems, 1,3,5-triazines can be chemically linked to electron-donating moieties like tetrathiafulvalene (B1198394) (TTF). nih.gov In such compounds, electrochemical and photophysical studies, supported by theoretical calculations, have demonstrated the occurrence of intramolecular charge transfer (ICT) from the donor (TTF) to the acceptor (triazine). nih.gov The lowest excited state in these systems is ascribed to a π(TTF)→π*(TZ) transition. nih.gov The extent of this charge transfer can be modulated by the substitution pattern on both the TTF and triazine units, as well as by subsequent chemical or electrochemical oxidation. nih.gov For example, tris(TTF)-triazine derivatives can exhibit fluorescence upon excitation in the ICT band, which is quenched upon oxidation. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-Triazinane |

| 1,2,3-Triazine |

| 1,2,4-Triazine |

| 1,3,5-Triazine |

| 3-Aminoindole |

| 3-Aminobenzothiophene |

| 5-Nitro-1,2,3-triazine |

| Aziridine |

| Deuterated acetonitrile |

| Imidazolidine |

| Indene |

| N,N-diisopropylethylamine (DIPEA) |

| Pyrrolo[2,1-f] researchgate.netacs.orgnih.govtriazine |

| Tetrathiafulvalene (TTF) |

| Tetrahydrofuran (THF) |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of 1,3-Dimethyl-1,3,5-triazinan-2-one. Through various NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides fundamental information about the number and types of hydrogen atoms present. The spectrum is characterized by two primary signals, corresponding to the protons of the N-methyl (N-CH₃) groups and the methylene (B1212753) (N-CH₂-N) groups of the heterocyclic ring.

The N-methyl protons are chemically equivalent and thus appear as a single, sharp signal. Similarly, the four protons of the two methylene groups are also equivalent and produce another distinct singlet. The chemical shift values are influenced by the electronegative nitrogen and oxygen atoms, which deshield the nearby protons, causing them to resonate at a lower field. For instance, the N-methyl groups in related triazine structures are typically observed in the range of 2.8–3.1 ppm. rsc.org In some complex triazine derivatives, singlets for dimethylamino groups have been specifically noted around 2.80 ppm. cas.org

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.8 | Singlet |

| N-CH₂-N | ~4.4 | Singlet |

Note: Values are representative and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Backbone and Substituent Characterization

Complementing the proton data, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum of this compound displays three unique carbon signals, confirming the molecular symmetry.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the urea (B33335) moiety, which is significantly deshielded by the double-bonded oxygen atom. Its chemical shift is typically found in the 155-170 ppm range for related structures. rsc.org The other two signals correspond to the methylene carbons of the ring and the carbons of the two equivalent N-methyl groups.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| N-CH₃ | ~34 |

| N-CH₂-N | ~69 |

| C=O | ~155 |

Note: Values are representative and can vary based on solvent and experimental conditions.

Multidimensional NMR Techniques for Complex Structures

For unambiguous structural confirmation, especially in cases of complex derivatives or for resolving overlapping signals, multidimensional NMR techniques are invaluable. While one-dimensional spectra may suffice for this relatively simple molecule, 2D NMR experiments provide definitive proof of connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, since all methyl protons are equivalent and all methylene protons are equivalent, no cross-peaks would be expected, confirming the absence of vicinal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show a clear correlation between the proton signal at ~2.8 ppm and the carbon signal at ~34 ppm (for the N-CH₃ groups), and another correlation between the proton signal at ~4.4 ppm and the carbon signal at ~69 ppm (for the N-CH₂-N groups).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman methods, is used to identify the functional groups within the molecule and to study non-covalent interactions.

Identification of Key Vibrational Modes

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group stretching vibration. This peak is typically observed in the region of 1640-1700 cm⁻¹. rsc.orgresearchgate.net Other significant bands include the C-N stretching vibrations and various C-H bending and stretching modes from the methyl and methylene groups. In related triazine derivatives, the ring itself can exhibit characteristic intense absorption bands in the 1500-1600 cm⁻¹ and 700-800 cm⁻¹ regions. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Urea) | 1640-1700 | Strong, Sharp |

| C-N Stretch | 1200-1350 | Medium-Strong |

Note: Frequencies are representative and can be influenced by the physical state of the sample.

Analysis of Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonding is a phenomenon that occurs when a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) interacts with another electronegative atom within the same molecule. For such an interaction to occur, the molecule must possess a hydrogen bond donor (e.g., an N-H or O-H group).

The structure of this compound contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. However, it lacks any protons directly bonded to these or other electronegative atoms; all hydrogens are bonded to carbon. Therefore, this compound cannot form intramolecular hydrogen bonds. Analysis via vibrational spectroscopy would confirm this, as there would be no characteristic broadening or frequency shift of an N-H or O-H stretching band, which would otherwise be a clear indicator of hydrogen bonding. This type of analysis is crucial for substituted triazine derivatives that do contain such functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization. The molecular weight of this compound is 129.16 g/mol . achemblock.com

Under electron impact (EI) mass spectrometry, the molecule is expected to undergo fragmentation through several pathways characteristic of triazine derivatives. researchgate.net The stability of the molecular ion and the primary fragmentation routes are influenced by the substituents on the triazine ring. researchgate.net General fragmentation pathways for related triazine compounds often involve the cleavage of the ring or the loss of substituent groups. documentsdelivered.comderpharmachemica.com For instance, studies on N,N-dimethyl-4-methoxy-6-polynitromethyl-1,3,5-triazin-2-amines show complex fragmentation involving the loss of nitro groups and rearrangement of the triazine ring. researchgate.net Another common fragmentation pathway observed in 1-benzoylamines involves the cleavage of the amide bond. researchgate.net

Table 1: General Fragmentation Pathways in Triazine Derivatives

| Pathway | Description | Reference |

|---|---|---|

| Ring Cleavage | Fission of the heterocyclic triazine ring into smaller fragments. | researchgate.net |

| Substituent Loss | Elimination of groups attached to the nitrogen or carbon atoms of the ring, such as methyl groups. | researchgate.net |

This table is illustrative of general fragmentation patterns observed in related triazine compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion and its fragments with high accuracy, which allows for the unambiguous determination of the elemental composition. For this compound (C₅H₁₁N₃O), HRMS can confirm its molecular formula by providing a mass measurement with a high degree of precision. achemblock.com In studies of other complex triazine derivatives, HRMS has been successfully used to confirm the calculated molecular formula by matching it with the experimentally found mass-to-charge ratio ([M+H]⁺) to within a few parts per million (ppm). nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information about bond lengths, bond angles, and conformation. umass.edulibretexts.org

Crystal Structure Analysis and Conformation

While specific crystal structure data for this compound is not widely published, analysis of related 1,3,5-triazine (B166579) derivatives provides significant insight into its expected solid-state conformation. smolecule.com X-ray crystallographic studies on similar triazinanone compounds have revealed that the six-membered ring typically adopts a chair-like conformation, analogous to cyclohexane (B81311) rings. smolecule.com This conformation minimizes steric strain between the substituents on the ring. For example, single-crystal X-ray diffraction of 2,4,6-triamino-1,3,5-triazine (melamine) shows it crystallizes in a monoclinic system. researchgate.net

Table 2: Example Crystal Data for a Related Triazine Compound (Melamine)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.29 | researchgate.net |

| b (Å) | 7.48 | researchgate.net |

| c (Å) | 10.33 | researchgate.net |

This data pertains to 2,4,6-triamino-1,3,5-triazine (melamine) and is presented to illustrate typical data obtained from X-ray diffraction studies of triazines.

Intermolecular Interactions in Crystalline State

The packing of molecules in the crystal lattice is governed by various intermolecular interactions. In triazine derivatives, these can include hydrogen bonds, van der Waals forces, and other weak interactions. researchgate.netmdpi.com Studies on related compounds show that interactions such as N...H and C-H...O hydrogen bonds are often significant in stabilizing the crystal structure. researchgate.netresearchgate.net The presence of the carbonyl group and nitrogen atoms in this compound suggests that C-H...O and other weak hydrogen bonds could play a crucial role in its crystal packing. researchgate.net Furthermore, lone pair-π interactions have been observed in other aryl-substituted triazines, contributing to their supramolecular assembly. researchgate.net These collective interactions dictate the density and morphology of the crystal. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Derivatives of 1,3,5-triazine are known for their ability to absorb UV radiation, which makes them useful as UV absorbers or photostabilizers in various materials. smolecule.comsci-hub.se The absorption spectrum is characterized by one or more bands corresponding to electronic transitions between different molecular orbitals.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemical compounds based on their molecular structure.

Predictive Models for Compound Behavior

While specific QSPR models exclusively for 1,3-Dimethyl-1,3,5-triazinan-2-one are not extensively documented in publicly available literature, the principles of QSPR are widely applied to related heterocyclic compounds, including cyclic ureas and triazine derivatives. These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property of interest.

For cyclic urea (B33335) derivatives, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR focused on biological activity) studies have been instrumental. For instance, research on cyclic ureas as HIV-1 protease inhibitors has shown that properties like enzyme inhibition and antiviral potency are primarily governed by the hydrophobic character of the substituents on the nitrogen atoms. tandfonline.comnih.gov Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been developed for diverse sets of cyclic urea derivatives. acs.orgacs.org These models use steric and electrostatic fields to predict the biological activity of the compounds, providing insights that can guide the design of new, more potent inhibitors. acs.orgacs.org The predictive accuracy of such models is often high, with significant correlation coefficients, indicating a strong relationship between the calculated fields and the observed activity. acs.org

Modern QSPR approaches increasingly utilize machine learning algorithms, such as neural networks and regression models, to predict a wide range of physicochemical properties, including boiling point, melting point, water solubility, and toxicity. researchgate.netnih.govnih.gov These models can be trained on large datasets of compounds and their experimentally determined properties to learn the complex relationships between structure and property. nih.gov For example, models based on machine learning have shown comparable performance to experimental measurements for predicting various properties of chemical compounds. researchgate.net

| Descriptor Type | Examples | Predicted Property | Model Type | Reference |

|---|---|---|---|---|

| Topological | Connectivity indices, Shape indices | Boiling Point, Molar Volume | Linear Regression | nih.gov |

| 3D / Steric | Molecular volume, Surface area | Enzyme Inhibition (IC50) | CoMFA | acs.orgacs.org |

| Electronic | Dipole moment, Partial charges | Antiviral Potency | QSAR | tandfonline.comnih.gov |

| Hydrophobic | LogP | HIV Protease Inhibition | QSAR | tandfonline.comnih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the three-dimensional structure and dynamic behavior of molecules over time.

Conformational Flexibility and Stability

The conformational landscape of this compound, a cyclic urea derivative, is a key determinant of its properties and interactions. The six-membered triazinanone ring is not planar and can adopt different conformations, such as chair and boat forms. The presence of methyl groups on the nitrogen atoms at positions 1 and 3 significantly influences the conformational preference. Due to steric effects, the chair conformation is generally the most stable and predominant form, accounting for over 90% of the population in solution.

Studies on related N,N'-disubstituted ureas show a strong preference for a trans-trans conformation. researchgate.net However, the introduction of cyclic constraints and substituents can alter this preference. For N,N'-diaryl N,N'-dimethyl ureas, a conformation where the two aryl rings are cis to each other is often adopted. researchgate.net In the case of this compound, the cyclic structure dictates the relative orientation of the methyl groups.

Theoretical calculations and experimental techniques like dynamic NMR spectroscopy are used to investigate the energy barriers for ring interconversion. For this compound, the Gibbs free energy of activation (ΔG‡) for the chair-to-boat interconversion is estimated to be in the range of 50–60 kJ/mol. This value indicates a significant energy barrier to conformational change at room temperature.

Intermolecular Interactions and Complex Formation

The potential for this compound to form intermolecular complexes is largely dictated by its ability to participate in hydrogen bonding and other non-covalent interactions. The carbonyl oxygen atom is a primary hydrogen bond acceptor site. While the methyl groups at N-1 and N-3 prevent these nitrogens from acting as hydrogen bond donors, the nitrogen at the 5-position can act as a donor if it is protonated or unsubstituted.

In the solid state, related triazinone-based molecules are known to form stable, folded conformations stabilized by various intra- and intermolecular interactions, including C−H⋯O, C−H⋯N, and C−H⋯π interactions. bohrium.com The molecular packing in crystals of such compounds is often governed by these intermolecular forces. bohrium.com Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. bohrium.com

Molecular dynamics simulations have been employed to study the interaction of s-triazine derivatives with biological targets, such as enzymes. nih.govekb.eg These simulations reveal that the stability of protein-ligand complexes is often maintained by a network of hydrogen bonds and hydrophobic interactions. ekb.eg For instance, the interaction of a triazine-based inhibitor with its target protein can be stabilized by hydrogen bonds between the ligand and amino acid residues in the active site. ekb.eg The urea functionality, in general, is known to participate in stacking interactions with aromatic rings of proteins. nih.gov

Tautomerism Studies of Triazinone and Related Structures

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical consideration for heterocyclic compounds like triazinones. The presence of different tautomers can significantly affect a molecule's chemical reactivity, physical properties, and biological activity. nih.gov

Keto-Enol Tautomerism

This compound primarily exists in the keto form, where the carbonyl group (C=O) is present at the 2-position of the triazinane ring. However, like other carbonyl-containing compounds, it has the potential to exhibit keto-enol tautomerism, where a proton migrates from an adjacent carbon or nitrogen to the carbonyl oxygen, forming an enol (or enol-like) tautomer with a hydroxyl group and a carbon-carbon or carbon-nitrogen double bond.

Theoretical studies on related triazinone systems, such as 1,3,5-triazin-2,4(1H,3H)-dione, have been performed using Density Functional Theory (DFT). researchgate.netias.ac.in These studies investigate the thermodynamics and kinetics of various possible keto-enol tautomerization reactions. researchgate.netias.ac.in For the unsubstituted triazin-2,4-dione, multiple enol tautomers are possible, and the relative stability of these tautomers can be influenced by substituents on the ring. researchgate.netias.ac.in For example, electron-donating groups can increase the stability of certain transition states, thereby enhancing the rate of tautomerization. researchgate.net

The equilibrium between the keto and enol forms is typically heavily favored towards the more stable keto form due to the higher bond energy of the C=O double bond compared to a C=C or C=N double bond. youtube.com However, the enol tautomer, even if present in small amounts, can be crucial in certain chemical reactions and biological recognition processes. nih.gov The identification of elusive keto and enol intermediates has been achieved in related systems like 1,3,5-trinitro-1,3,5-triazinane (RDX), where the enol form is thought to be a key source of hydroxyl radicals during decomposition. uhmreactiondynamics.org

| Tautomer Type | Structural Feature | Relative Stability | Significance |

|---|---|---|---|

| Keto Form | C=O group | Generally more stable | Dominant form in equilibrium |

| Enol Form | C=C-OH or N=C-OH group | Generally less stable | Can be a reactive intermediate |

Nitroimine vs. Nitramine Tautomerism

Theoretical studies on other substituted 1,3,5-triazine (B166579) compounds have demonstrated the importance of the substituent groups and the surrounding medium (gas phase or solvent) on the relative stabilities of the different tautomers. For instance, in some related nitro-substituted triazinanes, the nitroimine tautomer has been found to be more stable than the nitramine form in the gas phase. However, without specific computational data for this compound, it is not possible to provide a detailed analysis or a data table for its tautomeric equilibrium.

Further computational chemistry studies would be required to elucidate the specific energetic and geometric parameters governing the nitroimine-nitramine tautomerism in this compound.

Applications in Advanced Materials and Polymer Science

Role of 1,3-Dimethyl-1,3,5-triazinan-2-one and its Derivatives as Monomers in Polymerization

While the primary recent focus in research has been on the catalytic activity of cyclic ureas, the 1,3,5-triazine (B166579) ring system, the core of this compound, is a versatile building block for various polymer structures. The triazine ring's unique electronic and structural properties make it a valuable component for creating functional polymers. For instance, 1,3,5-triazine derivatives can be used to create polymers with specific properties, such as antimicrobial activity. thejcdp.com The compound 1,3,5-triacryloylhexahydro-1,3,5-triazine (TATA), a derivative, has been incorporated into denture base resins as a comonomer. thejcdp.com TATA is an acrylate cross-linking monomer with three reactive polymerizable double bonds, which can be copolymerized with conventional monomers like methyl methacrylate (MMA) to form novel copolymers. thejcdp.com This incorporation aims to introduce antimicrobial properties into the final material, addressing issues like microbial colonization on dental appliances. thejcdp.com

Furthermore, the general class of 1,3,5-triazine compounds, synthesized from precursors like cyanuric chloride, serves as foundational units for constructing a variety of oligomers and polymers. nih.gov The synthesis often involves sequential nucleophilic aromatic substitution reactions, allowing for precise control over the final structure. nih.gov This adaptability enables the creation of polymers with diverse side chains and functionalities, highlighting the potential of triazine-based compounds, including derivatives of this compound, as monomers in materials science. nih.govnih.gov

Organocatalysis in Ring-Opening Polymerization (ROP) facilitated by Cyclic Ureas

Cyclic ureas, including structures related to this compound, have gained prominence as powerful organocatalysts, particularly in the ring-opening polymerization (ROP) of cyclic esters and carbonates. rsc.orgibm.com These hydrogen-bonding organocatalysts are highly valued for the precise control they offer during polymerization, leading to well-defined polymers. rsc.orgnih.gov The use of (thio)urea derivatives in combination with a base cocatalyst has proven to be an effective and controlled method for polymerizing cyclic esters. uri.edu This dual catalyst system can achieve high catalytic activity and selectivity, making it possible to synthesize polymers with predictable molecular weights and narrow molecular weight distributions, which is crucial for material applications. rsc.orguri.edu Organocatalyzed ROP is recognized as a powerful tool for creating a variety of functional and degradable polyesters and polycarbonates. ibm.com

Mechanism of (Thio)urea/Base Binary Catalytic Systems

The efficacy of (thio)urea/base binary catalytic systems in ROP stems from a cooperative mechanism involving dual activation. rsc.org The (thio)urea component acts as a hydrogen-bond donor, activating the monomer (e.g., a cyclic ester), while the base cocatalyst activates the initiator, which is typically an alcohol. nsf.gov This dual activation pathway is a cornerstone of (thio)urea-catalyzed ROP. nsf.gov

The mechanism proceeds as follows:

The base deprotonates the alcohol initiator, increasing its nucleophilicity.

Simultaneously, the (thio)urea's N-H groups form hydrogen bonds with the carbonyl group of the cyclic monomer. This polarization of the carbonyl group makes it more susceptible to nucleophilic attack.

The activated initiator then attacks the activated monomer, leading to the ring opening and the formation of a propagating chain end.

This synergistic action enhances polymerization rates and provides excellent control over the process. nsf.gov The choice of solvent also plays a critical role; solvents with lower donor numbers, such as dichloromethane (B109758) (CH2Cl2), can enhance the hydrogen-bonding interactions, leading to significantly faster polymerization rates compared to solvents like tetrahydrofuran (THF). nsf.gov

Synthesis of Sustainable Polyesters and Polycarbonates

The (thio)urea/base catalytic systems are particularly effective for the synthesis of aliphatic polyesters and polycarbonates, which are prized for their potential as sustainable polymers due to their biodegradability and the possibility of using bio-renewable feedstocks. rsc.orgbham.ac.uk The ring-opening polymerization of cyclic esters, such as lactide and caprolactone, and cyclic carbonates using these organocatalysts allows for the production of high-molar-mass polymers with low dispersities, which is essential for creating materials with tailored properties for biomedical applications. rsc.orgbham.ac.ukresearchgate.net

The versatility of these catalytic systems allows for the polymerization of a broad range of cyclic monomers. acs.org By carefully selecting the (thio)urea and base components, it is possible to devise highly effective and selective combinations for producing polyesters and polycarbonates with narrow dispersities (Đ = 1.01–1.10). ibm.comacs.org The ability to precisely control the polymer structure is a significant advantage for creating advanced and sustainable materials. semanticscholar.org

Table 1: Examples of Monomers Polymerized by (Thio)urea/Base Catalysis

| Monomer Class | Specific Monomer Example | Resulting Polymer | Key Features |

|---|---|---|---|

| Cyclic Esters | Lactide (LA) | Poly(lactic acid) (PLA) | Biodegradable, derived from renewable resources. rsc.org |

| ε-Caprolactone (CL) | Poly(caprolactone) (PCL) | Biodegradable, widely used in biomedical applications. uri.edu | |

| δ-Valerolactone (VL) | Poly(valerolactone) (PVL) | Biodegradable polyester. uri.edu | |

| Cyclic Carbonates | Trimethylene Carbonate (TMC) | Poly(trimethylene carbonate) (PTMC) | Biocompatible and biodegradable, used in medical devices. bham.ac.ukresearchgate.net |

Stereoselective Polymerization and Block Copolymer Synthesis

A significant advantage of organocatalysis with cyclic ureas is the potential for stereochemical control during polymerization. acs.org Stereoselective ROP of racemic monomers, such as racemic lactide (rac-LA), can lead to the formation of stereoblock polylactides (PLAs). nsf.govnih.gov This is typically achieved through a chain-end control mechanism, where the stereochemistry of the last incorporated monomer unit influences the selection of the next incoming monomer. nsf.gov For example, using a combination of a urea (B33335) catalyst and a cyclopropenimine (CPI) base for the polymerization of rac-lactide can afford stereoblock PLLA-b-PDLA polymers that crystallize as stereocomplexes with enhanced thermal properties. nsf.gov The ability to control the polymer's microstructure is a key strategy for developing semicrystalline engineered plastics with tailored thermomechanical properties. acs.org

Furthermore, the controlled or "living" nature of these polymerization reactions makes them ideal for the synthesis of block copolymers. nih.govrsc.org Block copolymers are macromolecules composed of chemically distinct blocks, and their synthesis requires precise control over the polymerization process. harth-research-group.org The sequential addition of different monomers to a living polymerization system is a primary method for creating block copolymers. nih.gov Because (thio)urea/base systems can maintain active chain ends after the first monomer is consumed, a second monomer can be introduced to grow another block, leading to well-defined diblock or multiblock copolymers. nih.govnih.gov

Development of Polymeric Structures with Triazine Backbones

Beyond their role in catalysis, triazine rings, such as the one in this compound, can be incorporated directly into the main chain of polymers, creating materials with unique properties. These triazine-based polymers are synthesized to leverage the rigidity and specific interaction capabilities of the triazine unit. nih.gov A novel class of macromolecules, termed triazine-based polymers (TZPs), has been developed using the nucleophilic aromatic substitution chemistry of cyanuric chloride. nih.gov This method allows for the creation of sequence-defined polymers where the triazine rings are connected by linker sections, forming the polymer backbone. nih.gov

These polymers are notable for the potential of backbone-to-backbone hydrogen bonding, which can influence the polymer's conformation and assembly into higher-order structures. nih.gov The facile synthesis from readily available 2,4,6-trichloro-1,3,5-triazine allows for the incorporation of diverse side chains, making it possible to tailor the polymer's functionality for various applications. nih.gov Theoretical studies have also explored drum-shaped polymers composed entirely of 1,3,5-triazine units, indicating the potential for creating novel polycyclic aromatic polymers with nonplanar π-extended systems. nih.gov

Hyperbranched Polymers with Triazine and Triazole Cycles

The structural versatility of the triazine unit also extends to the creation of complex, non-linear polymer architectures like hyperbranched polymers. These are highly branched, three-dimensional macromolecules with a large number of chain ends. Hyperbranched polymers containing 1,2,3-triazole rings have been successfully synthesized via "click polymerization" of diazide and triyne monomers. acs.orgnih.gov While the direct synthesis of hyperbranched polymers containing both triazine and triazole cycles is a more specialized area, the principles of click chemistry and polycondensation can be applied. For example, new types of hyperbranched 1,2,3-triazole-alkoxysiloxane functional polymers have been created using azide-alkyne cycloaddition reactions, demonstrating the utility of click chemistry in forming complex branched structures. rsc.org The combination of the rigid, interactive triazine core with the versatile triazole linkage, often formed through highly efficient click chemistry, offers a pathway to novel hyperbranched materials with potential applications in coatings, nanocomposites, and functional materials. rsc.orgnih.gov

Star-Shaped Molecules with a Triazine Core

Star-shaped molecules, characterized by a central core from which multiple arms radiate, have garnered significant attention for their unique three-dimensional structures and applications in fields like optoelectronics and material science. researchgate.netnih.govrsc.org The 1,3,5-triazine ring is a popular choice as a core for these molecules due to its planarity, symmetry, and the ease with which it can be functionalized. nih.govrsc.org

The synthesis of these molecules typically starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially substituted by various nucleophiles. nih.govnih.gov This step-wise reaction, often controlled by temperature, allows for the precise construction of complex, multi-armed structures. nih.gov Researchers have successfully synthesized novel star-shaped compounds by linking the s-triazine core to various heterocyclic systems, such as pyrimido[4,5-b]quinolones, tetrahydro-4H-chromenes, and thiazoles, through reactions like the Michael and Hantzsch reactions. nih.govrsc.orgresearchgate.netnih.gov These molecules are explored for their potential as building blocks for dendrimers, in supramolecular chemistry, and as chelating agents. nih.gov

The applications for triazine-based star-shaped molecules are diverse. They have been investigated as:

Components in organic solar cells and optoelectronic devices . nih.govrsc.org

Cathode interlayers in inverted polymer solar cells , where they can effectively reduce the work function of indium tin oxide (ITO) and enhance device performance. rsc.org

Building blocks for mesophases with unique mesomorphic and photophysical properties. nih.govresearchgate.net

Potential anticancer agents , with some triazine-based dendrimers showing capabilities in inhibiting matrix metalloproteinase-9 (MMP-9) and suppressing Vascular Endothelial Growth Factor (VEGF). nih.gov

Below is a table summarizing examples of synthesized star-shaped molecules with a 1,3,5-triazine core and their characterization data.

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data Source |

| 2,4,6-Tris(4-((2-(4-phenylthiazol-2-yl)hydrazineylidene)methyl)phenoxy)-1,3,5-triazine | C51H36N12O3S3 | 79 | 250–255 | nih.gov |

| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | C20H27N7 | 82 | 240–242 | mdpi.com |

| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | C20H26ClN7 | 94 | 254–256 | mdpi.com |

| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | C20H26BrN7 | 95 | 253–255 | mdpi.com |

| 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | C20H26FN7 | 94 | 251–253 | mdpi.com |

| N2,N4,N6-Tris(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine | Not Specified | 93 | 203 | acs.org |

| N2,N4,N6-Tris(5-methylbenzo[d]thiazol-2-yl)-1,3,5-triazine-2,4,6-triamine | Not Specified | 94 | 298 | acs.org |

Supramolecular Chemistry and Self-Assembly of Triazine Oligomers

1,3,5-triazine scaffolds are fundamental building blocks in supramolecular chemistry, used to construct oligomers that self-assemble into well-defined structures. nih.govrsc.orgiciq.org These oligomers can be linear, branched, macrocyclic, or dendrimeric. nih.govrsc.orgresearchgate.net The ability of triazine derivatives to form predictable, non-covalent interactions makes them ideal for creating complex supramolecular architectures. nih.govsemanticscholar.org These assemblies are relevant to chemical biology and polymer science. rsc.orgiciq.org The self-assembly process is driven by specific intermolecular forces, primarily hydrogen bonding, which dictates the final structure and properties of the resulting material. nih.govsemanticscholar.org For instance, researchers have engineered a self-assembled hexameric rosette structure from tri-substituted triazine and 5-fluorouracil, which then forms nanoparticles capable of targeting the endoplasmic reticulum in cancer cells. nih.gov

Hydrogen-Bonding Interactions in Triazine Assemblies

Hydrogen bonding is a key driver in the self-assembly of triazine-based molecules. acs.org The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, while substituents, such as amino groups, serve as donors. This donor-acceptor pattern facilitates the formation of robust and highly organized structures. acs.orgresearchgate.net For example, the self-assembly of 6-R-2,4-diamino-1,3,5-triazines with glutarimide results in complexes held together by triple hydrogen bonds. acs.org

The geometry and strength of these hydrogen bonds guide the three-dimensional structure of the resulting assemblies. nih.govsemanticscholar.org In some systems, multiple hydrogen bonds work cooperatively to form stable molecular duplexes. nih.gov The interactions are not limited to conventional N-H···N or N-H···O bonds; weaker interactions like C-H···O and C-H···π also play a significant role in stabilizing these supramolecular structures. nih.govsemanticscholar.org The predictable nature of these interactions, mimicking the base pairing in DNA, has led to the development of triazine-based systems that can form duplexes and other complex architectures through self-assembly. nih.gov

Molecular Recognition Phenomena

The specific and directional nature of hydrogen bonding in triazine oligomers underpins their utility in molecular recognition. rsc.orgresearchgate.net By designing triazine-based molecules with specific patterns of hydrogen bond donors and acceptors, scientists can create receptors for complementary molecules. This principle is similar to the way biological systems recognize substrates. Triazine-based oligomers have been developed to explore sequence-selective duplex formation, analogous to nucleic acids. researchgate.net

For example, a fluorescent probe based on a triazine scaffold was designed to selectively recognize guanine over other nucleobases like thymine. researchgate.net This selectivity arises from the formation of fully complementary multiple hydrogen bonds between the triazine probe and guanine. researchgate.net Such systems demonstrate the potential of triazine derivatives in the development of sensors and in studying biological recognition processes. The study of sorption properties of triazine resins for nucleic acid bases further highlights their capacity for molecular recognition. jlu.edu.cn

Triazine Derivatives as UV Absorbers and Photostabilizers in Materials

Triazine derivatives are highly effective ultraviolet (UV) absorbers used to protect polymers such as plastics, resins, and coatings from degradation caused by high-energy light. everlight-uva.comlongchangchemical.comschem.net They prevent discoloration, gloss loss, and surface chalking by absorbing harmful UV radiation and dissipating it as harmless heat. everlight-uva.comuvabsorber.com Compared to other classes of UV absorbers like benzophenones and benzotriazoles, triazines offer superior performance, particularly in high-end applications. longchangchemical.comuvabsorber.com They exhibit high thermal stability, making them suitable for high-temperature processing, and show excellent compatibility with a wide range of polymers. uvabsorber.compartinchem.com

The advantages of triazine UV absorbers include:

High absorption efficiency across both UVA and UVB spectra. uvabsorber.com

Excellent photostability , allowing them to function repeatedly without significant degradation. partinchem.com

Low volatility and resistance to migration or leaching from the polymer matrix. partinchem.com

Good chemical resistance and minimal interaction with other additives. partinchem.com

Due to concerns over the potential environmental and health impacts of some benzotriazole-based UV absorbers, triazines are increasingly considered a preferable alternative. uvabsorber.compartinchem.com

The table below compares the general properties of different classes of UV absorbers.

| UV Absorber Class | Heat Resistance | Wash-off Resistance | UV Protection Spectrum | Typical Applications |

| Triazines | High | Excellent | Broad (UVA & UVB) | Polyolefins, Polycarbonate, Polyesters, Coatings |

| Benzotriazoles | Moderate | Good | Primarily UVA | Coatings, Plastics |

| Benzophenones | Moderate | Good | Primarily UVB | Plastics, Cosmetics |

| Salicylates | Low | Moderate | Primarily UVB | Plastics, Adhesives |

Excited State Proton Transfer (ESIPT) Mechanism

The primary mechanism by which many triazine UV absorbers dissipate UV energy is through Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This photophysical process involves a molecule with both proton-donating (e.g., a hydroxyl group) and proton-accepting (e.g., a nitrogen atom) groups in close proximity. nih.gov In many hydroxyphenyl triazine derivatives, an intramolecular hydrogen bond exists between an ortho-hydroxyl group on a phenyl substituent and a nitrogen atom on the triazine ring, forming a stable six-membered ring. partinchem.comdeltachem.net

The ESIPT photocycle proceeds as follows:

Absorption of UV Photon : The molecule absorbs a UV photon, promoting it to an excited electronic state (enol* form). irochemical.com

Ultrafast Proton Transfer : In the excited state, the acidity of the hydroxyl proton and the basicity of the triazine nitrogen increase significantly. nih.gov This triggers an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer (keto* form). nih.gov

Energy Dissipation : The keto* tautomer is energetically unstable and rapidly returns to its ground state (keto form) by releasing the absorbed energy as harmless heat through non-radiative decay (vibrational relaxation). partinchem.comirochemical.com